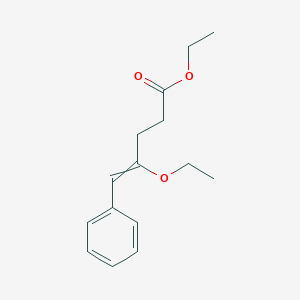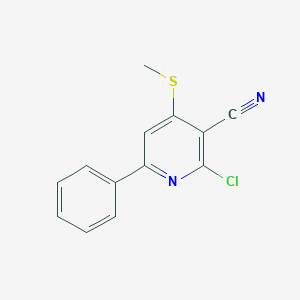
4,4'-(1,4-Phenylene)bis(1-tert-butyl-4-phenylpiperidine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(1,4-Phenylene)bis(1-tert-butyl-4-phenylpiperidine) is a complex organic compound characterized by its unique structure, which includes a phenylene group flanked by two piperidine rings, each substituted with tert-butyl and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,4-Phenylene)bis(1-tert-butyl-4-phenylpiperidine) typically involves multi-step organic reactions. One common method includes the alkylation of phenylene with tert-butyl and phenyl-substituted piperidine derivatives. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or toluene, under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
化学反応の分析
Types of Reactions
4,4’-(1,4-Phenylene)bis(1-tert-butyl-4-phenylpiperidine) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
4,4’-(1,4-Phenylene)bis(1-tert-butyl-4-phenylpiperidine) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
作用機序
The mechanism by which 4,4’-(1,4-Phenylene)bis(1-tert-butyl-4-phenylpiperidine) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar in structure but lacks the piperidine rings.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Shares the piperidine ring but has different substituents.
4-tert-Butylphenol: Contains the tert-butyl group but lacks the piperidine and phenylene components.
Uniqueness
4,4’-(1,4-Phenylene)bis(1-tert-butyl-4-phenylpiperidine) is unique due to its combination of phenylene and piperidine rings with tert-butyl and phenyl substituents. This unique structure imparts specific chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
91075-59-1 |
|---|---|
分子式 |
C36H48N2 |
分子量 |
508.8 g/mol |
IUPAC名 |
1-tert-butyl-4-[4-(1-tert-butyl-4-phenylpiperidin-4-yl)phenyl]-4-phenylpiperidine |
InChI |
InChI=1S/C36H48N2/c1-33(2,3)37-25-21-35(22-26-37,29-13-9-7-10-14-29)31-17-19-32(20-18-31)36(30-15-11-8-12-16-30)23-27-38(28-24-36)34(4,5)6/h7-20H,21-28H2,1-6H3 |
InChIキー |
YBHSVPADPHSABT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=C(C=C3)C4(CCN(CC4)C(C)(C)C)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1,1'-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide](/img/structure/B14347596.png)
![9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14347597.png)
![1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14347610.png)



![Trimethylsilyl 2,2-difluoro-N-[(trimethylsilyl)oxy]ethanimidate](/img/structure/B14347626.png)
